molecular formula C19H22INO4 B589200 1,2-Dehydro Reticuline Iodide CAS No. 21411-21-2

1,2-Dehydro Reticuline Iodide

Cat. No.: B589200
CAS No.: 21411-21-2
M. Wt: 455.292
InChI Key: UKZNQWRHVOGFFY-UHFFFAOYSA-N
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Description

1,2-Dehydro Reticuline Iodide is a chemical compound with the molecular formula C19H22INO4. It is a derivative of reticuline, an important intermediate in the biosynthesis of various isoquinoline alkaloids. These alkaloids are known for their pharmacological properties, including analgesic, antitussive, and antibacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dehydro Reticuline Iodide typically involves the oxidation of reticuline. One common method includes the use of a cytochrome P450 enzyme to convert (S)-reticuline to 1,2-dehydroreticuline, followed by iodination to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation techniques. These methods utilize genetically engineered microorganisms to produce reticuline, which is then chemically converted to this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dehydro Reticuline Iodide undergoes various chemical reactions, including:

    Oxidation: Conversion of reticuline to 1,2-dehydroreticuline.

    Reduction: Reduction of 1,2-dehydroreticuline back to reticuline.

    Substitution: Iodination to form this compound.

Common Reagents and Conditions

    Oxidation: Cytochrome P450 enzyme, NADPH.

    Reduction: Aldo-keto reductase enzyme, NADPH.

    Substitution: Iodine or iodide salts.

Major Products Formed

    Oxidation: 1,2-Dehydro Reticuline.

    Reduction: Reticuline.

    Substitution: This compound.

Mechanism of Action

The mechanism of action of 1,2-Dehydro Reticuline Iodide involves its conversion to and from reticuline. The cytochrome P450 enzyme catalyzes the oxidation of (S)-reticuline to 1,2-dehydroreticuline, while the aldo-keto reductase enzyme reduces 1,2-dehydroreticuline back to reticuline. These reactions are crucial steps in the biosynthesis of various isoquinoline alkaloids .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.HI/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZNQWRHVOGFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747457
Record name 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21411-21-2
Record name 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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